cerium;propan-2-ylcyclopentane chemical properties
cerium;propan-2-ylcyclopentane chemical properties
The following technical guide provides an in-depth analysis of Tris(isopropylcyclopentadienyl)cerium(III) , chemically indexed as cerium;propan-2-ylcyclopentane .
Technical Guide: Tris(isopropylcyclopentadienyl)cerium(III) ( )
Advanced Precursor for Nanoceria Synthesis and Thin-Film Deposition[1]
Executive Summary & Nomenclature Analysis
Topic Identity: The database string cerium;propan-2-ylcyclopentane refers to Tris(isopropylcyclopentadienyl)cerium(III) (CAS: 122528-16-9).[1][2][3]
Chemical Formula:
Nomenclature Clarification:
-
Database Indexing: cerium;propan-2-ylcyclopentane is a component-based identifier where the ligand is indexed as its neutral hydrocarbon parent (isopropylcyclopentane) associated with the metal.[1]
-
Chemical Reality: The compound exists as a Ce(III) cation coordinated to three isopropylcyclopentadienyl anions (
).[1][4]
Physicochemical Profile
is engineered to improve volatility and solubility compared to the parentTable 1: Core Chemical Properties
| Property | Specification | Technical Insight |
| Molecular Weight | 461.64 g/mol | Moderate MW allows for sublimation at accessible temperatures.[1] |
| Appearance | Violet Crystals / Dark Solid | Color arises from |
| Melting Point | ~45-50 °C (Low melting) | The isopropyl steric bulk disrupts crystal packing, lowering MP relative to |
| Sublimation Point | 130–160 °C (at 0.1 Torr) | Critical window for Atomic Layer Deposition (ALD) processes.[1] |
| Solubility | THF, Toluene, Hexane | Highly soluble in non-polar and coordinating solvents; incompatible with protic solvents.[1] |
| Stability | Air/Moisture Sensitive | Pyrophoric potential; hydrolyzes to |
Synthesis & Manufacturing Logic
The synthesis of
Experimental Protocol: Synthesis of
Objective: Produce high-purity precursor for nanoceria generation.
Reagents:
-
Anhydrous
(dried at 150°C under vacuum). -
Sodium Isopropylcyclopentadienide (
) in THF.[1]
Workflow:
-
Ligand Preparation: React isopropylcyclopentadiene with NaH in THF to form
.-
Reasoning: Deprotonation creates the aromatic anion required for
-coordination.[1]
-
-
Metathesis: Add
slurry to the solution at -78°C, then warm to room temperature.-
Reaction:
[1]
-
-
Purification: Remove solvent in vacuo. Extract the residue with pentane (to leave behind NaCl).[1]
-
Isolation: Crystallize at -30°C or sublime the crude solid at 140°C/0.05 Torr.
From Precursor to Therapeutic: Cerium Oxide Nanoparticles
For drug development professionals,
Mechanism of Action: Redox Cycling
CNPs function as regenerative free radical scavengers.[1] The surface cerium atoms cycle between
Visualization: Synthesis & Therapeutic Pathway
The following diagram illustrates the transformation of the organometallic precursor into a bioactive agent.
Caption: Pathway from organometallic precursor
Experimental Protocol: Sol-Gel Synthesis of Bioactive CNPs
Context: Converting
-
Dissolution: Dissolve 1.0 g
in 20 mL anhydrous toluene under Argon. -
Surfactant Addition: Add oleylamine (stabilizer) to control particle size (target 3-5 nm).[1]
-
Hydrolysis: Inject a stoichiometric amount of degassed water slowly at 90°C.
-
Aging: Reflux for 2 hours to crystallize the fluorite lattice.
-
Workup: Precipitate with ethanol, centrifuge, and redisperse in physiological carrier (after ligand exchange if necessary for water solubility).
Safety & Handling (Self-Validating Systems)
Working with
-
Inert Atmosphere: Use a glovebox (
ppm ).[1] -
Visual Indicator: The compound is violet .[1][4] If the surface turns yellow/tan , the container integrity is compromised (formation of Ce(IV) species).[1]
-
Quenching: Unused precursor should be quenched with isopropanol under inert gas before disposal to prevent pyrophoric behavior in trash.[1]
References
-
Synthesis and Properties of Organolanthanides : Edelmann, F. T.[1] (2013).[1] "Lanthanide Amidinate and Cyclopentadienyl Complexes." Comprehensive Inorganic Chemistry II. Link
-
Precursors for ALD : Leskelä, M., & Ritala, M.[1] (2002).[1] "Atomic layer deposition (ALD): from precursors to thin film structures."[1] Thin Solid Films.[1] Link[1]
-
Therapeutic Nanoceria : Das, S., et al.[1] (2013).[1] "Cerium oxide nanoparticles: applications and prospects in nanomedicine." Nanomedicine. Link
-
PubChem Database : "Cerium, tris(isopropylcyclopentadienyl)."[1][4] National Library of Medicine.[1] Link[1]
-
ECHA Registration : "Tris(isopropylcyclopentadienyl)cerium."[1][2][5] European Chemicals Agency.[1][5] Link[1][5]
Sources
- 1. Cerium, tris(isopropylcyclopentadienyl) | C24H33Ce | CID 102601584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Tris(isopropylcyclopentadienyl)cerium(III) | Ce(iPrCp)3 | C24H33Ce - Ereztech [ereztech.com]
- 4. Buy TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM | 122528-16-9 [smolecule.com]
- 5. TRIS(I-PROPYLCYCLOPENTADIENYL)CERIUM | 122528-16-9 | Benchchem [benchchem.com]
